(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Description
The compound (2E,5E)-2-(hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur. Key structural features include:
- 4-Nitrophenylmethylidene substituent at position 5, providing strong electron-withdrawing effects that influence electronic distribution and reactivity.
This structure is pivotal in medicinal chemistry, particularly for antimicrobial, anticancer, and enzyme-targeting applications. The nitro group at the para position may improve binding affinity to biological targets, such as signaling proteins like MXD3 .
Properties
Molecular Formula |
C10H7N3O4S |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
(2Z,5E)-2-hydroxyimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7N3O4S/c14-9-8(18-10(11-9)12-15)5-6-1-3-7(4-2-6)13(16)17/h1-5,15H,(H,11,12,14)/b8-5+ |
InChI Key |
XIFQRYJMEWTNOA-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N/C(=N/O)/S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NO)S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Method 1: Stepwise Formation
-
Thiazolidinone Ring Formation : The core 1,3-thiazolidin-4-one is typically synthesized via the reaction of thioglycolic acid (or mercaptoacetic acid) with aromatic amines and aldehydes under catalytic conditions (e.g., polypropylene glycol or PEG) .
-
Hydroxyimino Group Introduction : Hydroxylamine reacts with a carbonyl group (e.g., from an aldehyde or ketone) to form the hydroxyimino (-N(OH)=) substituent.
-
Nitrophenyl Substitution : Condensation with 4-nitrophenyl aldehyde introduces the methylidene group at the C5 position, forming the exocyclic double bond .
Method 2: One-Pot Three-Component Reaction
This approach combines aromatic amine, aldehyde, and thioglycolic acid in a solvent (e.g., ethanol) with a catalyst (e.g., Bi(SCH₂COOH)₃) under solvent-free or reflux conditions. The reaction proceeds via nucleophilic attack, cyclization, and dehydration to form the thiazolidinone core .
Method 3: Condensation with Arylidene Groups
The C5 position is modified via condensation with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) to introduce the methylidene group, followed by hydroxyimino group formation .
Reaction Mechanisms
The compound’s reactivity stems from its functional groups and conjugated system:
Formation of the Thiazolidinone Ring
The synthesis involves nucleophilic attack by the thiol group (-SH) of thioglycolic acid on the carbonyl carbon of an aldehyde or ketone, followed by cyclization and dehydration to form the five-membered ring .
Exocyclic Double Bond Reactions
The methylidene group at C5 participates in:
-
Michael Addition : Nucleophilic attack on the α,β-unsaturated ketone system, facilitated by the electron-withdrawing nitrophenyl group .
-
Thiol Reactivity : Reaction with glutathione or other thiols via conjugate addition, leading to covalent binding in biological systems .
-
Hydrolysis : Under acidic/basic conditions, the double bond may hydrolyze to form a ketone or aldehyde intermediate.
Hydroxyimino Group Reactivity
The -N(OH)= group undergoes:
-
Tautomerization : Equilibrium between hydroxyimino and iminohydroxy forms.
-
Nucleophilic Substitution : Reaction with electrophiles (e.g., alkyl halides) to form N-substituted derivatives.
Analytical Characterization
Spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity:
Spectroscopic Data
Chromatographic Techniques
Scientific Research Applications
Antitumor Activity
Thiazolidinones, including the compound , are recognized for their anticancer properties. Research indicates that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds similar to (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one exhibit significant cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Study: Synthesis and Evaluation
A notable study synthesized several thiazolidinone derivatives and evaluated their anticancer activity. The synthesized compounds were tested against different cancer cell lines, revealing that specific substitutions on the thiazolidinone scaffold significantly enhanced their cytotoxicity. This highlights the importance of structural modifications in improving therapeutic efficacy .
Antioxidant Properties
In addition to their anticancer potential, thiazolidinones have demonstrated antioxidant properties. The presence of the hydroxyimino group in (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one may contribute to its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Synthesis of Novel Derivatives
The synthesis of (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one can serve as a precursor for creating novel derivatives with enhanced biological activities. Researchers have focused on modifying the thiazolidinone core to develop compounds with improved pharmacological profiles. For example, integrating different functional groups or substituents can lead to compounds with tailored activities against specific targets .
Data Table: Biological Activities of Thiazolidinone Derivatives
Mechanism of Action
The mechanism by which (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In terms of its anti-inflammatory and anticancer properties, the compound is believed to modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and inhibited cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
- Thermal Stability : Decomposition temperatures vary; for example, compound 9e decomposes above 178°C, while morpholinyl derivatives () exhibit higher stability (>260°C).
Antimicrobial and Anticancer Profiles
- Target Compound: The nitro group may enhance antimicrobial activity by disrupting bacterial membranes or enzyme function, similar to nitrophenyl-containing isothiazolidinones .
- Compound 4c (): A dichlorophenyl-substituted thiazolidinone shows 100% inhibition of DAL cancer cells at 100 µg/ml, suggesting nitro groups (as in the target compound) could similarly boost cytotoxicity.
- S764582 () : Targets MXD3, highlighting how arylidene substituents (e.g., nitro vs. ethylphenyl) dictate target specificity.
Electrochemical Behavior
- Rhodanine derivatives with azulenyl groups () exhibit redox activity influenced by conjugated systems. The target compound’s nitro group may stabilize radical intermediates, altering reduction potentials compared to non-nitro analogs.
Key Research Findings
- Coordination Chemistry: Hydroxyimino-thiazolidinones (e.g., ) form stable complexes with Pd(II), suggesting the target compound could serve as a chelating agent in catalytic or therapeutic contexts.
- Structure-Activity Relationships (SAR) : Para-substituted nitro groups enhance bioactivity compared to meta-nitro analogs (), emphasizing positional effects.
Biological Activity
The compound (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Structural Characteristics
Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen. The addition of functional groups, such as hydroxyimino and nitrophenyl moieties in this compound, significantly influences its reactivity and biological properties.
Antimicrobial Activity
Research indicates that thiazolidin-4-one derivatives exhibit substantial antimicrobial properties. For instance:
- Antibacterial Effects : Studies show that compounds similar to (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives with nitro substitutions have shown enhanced activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial mechanism is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Thiazolidin-4-one derivatives have garnered attention for their anticancer properties:
- Cell Proliferation Inhibition : Compounds within this class have been reported to inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated significant cytotoxic effects against HT29 adenocarcinoma cells and H460 lung cancer cells .
- Mechanisms : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest through various signaling pathways .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is another area of interest:
- Free Radical Scavenging : Compounds similar to (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one have shown significant free radical scavenging activity. For instance, certain derivatives were found to be more effective than vitamin E in scavenging free radicals .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro) on the aromatic ring enhances antibacterial and anticancer activities. Conversely, electron-donating groups may reduce these effects .
- Tautomeric Forms : The stability of different tautomeric forms can influence biological activity. Research indicates that certain tautomeric forms are more favorable for bioactivity .
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Antibacterial Study : A series of thiazolidinone compounds were synthesized and tested against various bacterial strains. The compound with a nitro group exhibited 91.66% inhibition against S. aureus .
- Anticancer Evaluation : In vitro studies demonstrated that specific thiazolidinone derivatives induced apoptosis in cancer cells with IC50 values in low micromolar ranges .
- Antioxidant Assessment : Compounds were evaluated using ABTS and DPPH assays, showing significant antioxidant capacity compared to standard antioxidants .
Q & A
Q. What are the optimal synthetic routes for preparing (2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via a two-step process:
Thiazolidinone Core Formation : React thiourea derivatives with chloroacetic acid in the presence of sodium acetate (e.g., under reflux in acetic acid/DMF) to form the 1,3-thiazolidin-4-one scaffold .
Knoevenagel Condensation : Introduce the 4-nitrobenzylidene group by reacting the thiazolidinone intermediate with 4-nitrobenzaldehyde. Use ammonium acetate as a catalyst in acetic acid under reflux (e.g., 2–4 hours, 80–100°C). Monitor reaction progress via TLC .
Critical Parameters :
- Solvent polarity (acetic acid enhances electrophilicity of the aldehyde).
- Molar ratios (1:1.2 thiazolidinone:aldehyde for full conversion).
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of hydroxyimino (N–O stretch ~950 cm⁻¹), carbonyl (C=O ~1700 cm⁻¹), and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify E/Z isomerism via coupling constants (e.g., olefinic protons at δ 7.2–7.8 ppm with J = 12–16 Hz for trans-configuration). The 4-nitrophenyl group shows aromatic protons as a doublet (δ ~8.2 ppm) .
- X-ray Crystallography : Resolve geometric isomerism and hydrogen-bonding networks. Use SHELX software for refinement .
Q. What solvents and conditions are suitable for solubility and formulation in biological assays?
- Methodological Answer :
- Solubility : Limited in water (<1 mg/mL); use DMSO (50 mg/mL) for stock solutions. Confirm stability via HPLC (e.g., 98% purity after 24 hours at 4°C) .
- Formulation : For in vitro studies, dilute DMSO stocks in PBS (final DMSO ≤0.1%) to avoid cytotoxicity. Centrifuge at 10,000 rpm to remove precipitates .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., c-Myc). Set grid boxes around known binding pockets (e.g., 25 ų) and validate with RMSD clustering (<2.0 Å) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gap for redox activity) and nitro group orientation .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous/lipid bilayers. Analyze RMSF for flexible regions (e.g., thiazolidinone ring) .
Q. How to address contradictory data in isomer-dependent bioactivity studies?
- Methodological Answer :
- Chromatographic Separation : Use preparative HPLC with a C18 column (MeCN:H₂O = 70:30) to isolate E/Z isomers. Confirm purity (>99%) via NMR .
- Bioassay Design : Test isomers separately in dose-response assays (e.g., IC₅₀ for antiproliferative activity). Use ANOVA to compare efficacy (p < 0.05) .
- Structural Analysis : Correlate activity with steric effects (e.g., nitro group position hindering binding in Z-isomers) .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Catalyst Optimization : Replace ammonium acetate with piperidine (10 mol%) for faster Knoevenagel condensation (yield increase from 50% to 75%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 4 hours to 20 minutes (100°C, 300 W), improving regioselectivity and reducing dimerization .
- Byproduct Mitigation : Add molecular sieves (3Å) to absorb water, shifting equilibrium toward product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
